3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6OS/c1-14(2)30-21-25-18(27-9-3-4-10-27)17-13-24-28(19(17)26-21)11-8-23-20(29)15-6-5-7-16(22)12-15/h5-7,12-14H,3-4,8-11H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWVYPOCXNQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound serves as a building block in organic synthesis, especially in the construction of complex heterocyclic frameworks. Biology: Medicine: Due to its multifaceted structure, it may exhibit bioactivity that could be harnessed for therapeutic purposes, especially in drug discovery. Industry: It can be used as an intermediate in the synthesis of agrochemicals or materials with specific electronic properties.
Mechanism of Action
The precise mechanism of action for this compound would be dependent on its specific application:
Biochemical Interaction: The pyrazolo[3,4-d]pyrimidine core might target specific enzymes or receptor proteins, influencing biological pathways.
Cellular Pathways: It could modulate signaling pathways by binding to cellular targets, leading to alterations in cellular responses or gene expression.
Comparison with Similar Compounds
Critical Observations :
- Substituent Position on Benzamide : The target compound’s 3-fluoro group (vs. 2-fluoro in Example 53) may alter binding pocket interactions due to steric and electronic effects .
- Thermal Stability : Example 53’s higher melting point (175–178°C) suggests stronger crystalline packing forces, possibly due to its chromen-2-yl substituent .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows:
- ~85% similarity with Example 53 (shared pyrazolo-pyrimidine core and fluorinated benzamide) .
- ~72% similarity with the 3-chloro analog (divergent core substituents reduce overlap) .
This aligns with the "lumping strategy" principle, where structural analogs with >70% similarity may share biological activities but require empirical validation .
Bioactivity and Target Selectivity
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:
- 3-chloro Analog : The 4-fluorophenylpiperazine moiety implies GPCR targeting (e.g., serotonin or dopamine receptors) .
- Target Compound: The pyrrolidin-1-yl and isopropylthio groups are common in adenosine receptor antagonists, suggesting possible affinity for A2A or A3 subtypes .
Research Implications and Gaps
- Synthetic Feasibility : The isopropylthio group may complicate synthesis due to sulfur’s reactivity, necessitating optimized protocols (e.g., Pd-catalyzed couplings as in Example 53) .
- ADMET Profile : The target compound’s higher lipophilicity vs. analogs raises concerns about solubility, requiring formulation strategies for in vivo studies.
- Validation Needs : Computational similarity metrics and lumping strategies must be corroborated with enzymatic assays (e.g., kinase panels) or receptor-binding studies .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and how is its structure validated?
- Methodology :
- Synthesis : Begin with pyrazolo[3,4-d]pyrimidine core formation via cyclization of hydrazine derivatives with carbonyl precursors. Introduce the isopropylthio group via nucleophilic substitution (e.g., using isopropylthiol and a base like K₂CO₃ in DMF). Subsequent alkylation with 2-chloroethylamine and coupling with 3-fluorobenzoyl chloride completes the synthesis .
- Validation : Confirm structure using - and -NMR to assign proton and carbon environments (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm, fluorobenzamide aromatic protons at δ 7.0–8.0 ppm). Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemistry .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide). -NMR detects fluorine environments (δ -110 to -120 ppm for meta-fluorine) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the isopropylthio group while minimizing by-products?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, DMF at 80°C with 1.2 eq. isopropylthiol and 2 eq. K₂CO₃ yields >85% substitution .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., overalkylation). Monitor conversion in real-time via inline UV/Vis .
Q. How should researchers resolve contradictory bioactivity data between enzyme inhibition assays and cellular models?
- Methodology :
- Assay Validation : Confirm compound solubility (e.g., DMSO stock solutions ≤0.1% to avoid cytotoxicity). Use surface plasmon resonance (SPR) to measure direct target binding affinity (KD) and compare with IC₅₀ values from enzymatic assays .
- Metabolic Stability : Test liver microsome stability to identify rapid degradation in cellular models. Adjust protocols with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) .
Q. What computational strategies predict interactions between this compound and kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets. Prioritize targets with high docking scores (e.g., < -9.0 kcal/mol).
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess hydrogen bonding and hydrophobic interactions with key residues (e.g., hinge region Lys33/Glu51) .
Q. What strategies stabilize the pyrazolo[3,4-d]pyrimidine core under acidic or oxidative conditions?
- Methodology :
- Substituent Effects : Introduce electron-donating groups (e.g., pyrrolidinyl) at C4 to enhance resonance stabilization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) during synthesis to prevent nucleophilic attack on the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
